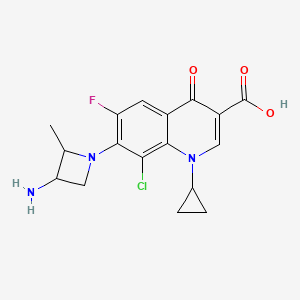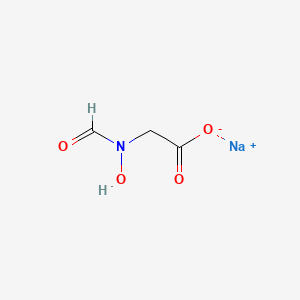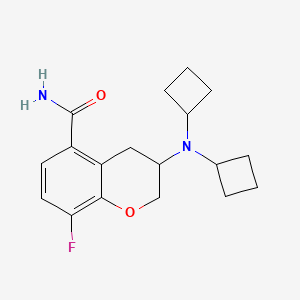
7-(3-Amino-2-methylazetidin-1-yl)-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
E-4767, also known as (−)-7-[3-®-amino-2-(S)-methyl-1-azetidinyl]-8-chloro-1-cyclopropyl-1,4-dihydro-6-fluoro-4-oxo-3-quinolinecarboxylic acid, is a small molecule drug developed by Esteve Pharmaceuticals S.A. It belongs to the class of chlorofluoroquinolones and is known for its potent antibacterial properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of E-4767 involves the incorporation of a 7-azetidin ring substituent into the quinolone structure. The key steps include:
Formation of the quinolone core: This is typically achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the azetidine moiety: This step involves the reaction of the quinolone intermediate with azetidine derivatives under controlled conditions to ensure the correct stereochemistry.
Halogenation and fluorination: The introduction of chlorine and fluorine atoms is carried out using halogenating agents such as thionyl chloride and fluorinating agents like diethylaminosulfur trifluoride.
Industrial Production Methods
Industrial production of E-4767 follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: These are used to control reaction conditions and ensure high yield and purity.
Purification steps: Techniques such as crystallization, filtration, and chromatography are employed to isolate and purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
E-4767 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinolone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles like amines or thiols are used in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions include various quinolone derivatives with modified functional groups, which can exhibit different biological activities.
Wissenschaftliche Forschungsanwendungen
E-4767 has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of quinolone chemistry and the development of new antibacterial agents.
Biology: The compound is studied for its effects on bacterial cell processes and its potential as a tool for understanding bacterial resistance mechanisms.
Medicine: E-4767 is investigated for its therapeutic potential in treating bacterial infections, particularly those caused by gram-positive and gram-negative bacteria.
Industry: It is used in the development of new antibacterial formulations and as a standard in quality control processes.
Wirkmechanismus
E-4767 exerts its antibacterial effects by inhibiting the enzyme topoisomerase II (also known as DNA gyrase). This enzyme is crucial for DNA replication and transcription in bacteria. By inhibiting topoisomerase II, E-4767 prevents the supercoiling and relaxation of bacterial DNA, leading to the disruption of DNA synthesis and ultimately bacterial cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action but different potency and spectrum of activity.
Ofloxacin: A fluoroquinolone with a broader spectrum of activity compared to E-4767.
Fleroxacin: A quinolone with similar antibacterial properties but different pharmacokinetic profiles.
Tosufloxacin: Known for its high potency against gram-positive organisms.
Uniqueness of E-4767
E-4767 is unique due to its high potency against a wide range of bacterial species, including those resistant to other quinolones. Its specific structural features, such as the 7-azetidin ring substituent, contribute to its enhanced activity and reduced susceptibility to bacterial resistance mechanisms .
Eigenschaften
Molekularformel |
C17H17ClFN3O3 |
|---|---|
Molekulargewicht |
365.8 g/mol |
IUPAC-Name |
7-(3-amino-2-methylazetidin-1-yl)-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C17H17ClFN3O3/c1-7-12(20)6-21(7)15-11(19)4-9-14(13(15)18)22(8-2-3-8)5-10(16(9)23)17(24)25/h4-5,7-8,12H,2-3,6,20H2,1H3,(H,24,25) |
InChI-Schlüssel |
FGAPXYWEQVSGDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(CN1C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4CC4)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(5-dipropylaminomethyl-oxazol-2-yl)-8-fluoro-5-methyl-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one](/img/structure/B10782051.png)

![3-Hydroxy-2,2-bis(methoxymethyl)-4-[(1-methyl-6-oxopyridazin-3-yl)amino]-3,4-dihydrochromene-6-carbonitrile](/img/structure/B10782067.png)
![1-Azabicyclo[2.2.2]octan-3-yl 3-hydroxy-2-imidazol-1-yl-2-phenylpropanoate](/img/structure/B10782073.png)
![Sodium;2-[[5-[4-(dimethylsulfamoyl)phenyl]-8-methyl-2-oxo-1,6,7,9-tetrahydropyrrolo[3,2-h]isoquinolin-3-ylidene]amino]oxy-4-hydroxybutanoic acid;hydride](/img/structure/B10782081.png)

![(3S)-3-hydroxy-2,2-bis(methoxymethyl)-4-[(1-methyl-6-oxopyridazin-3-yl)amino]-3,4-dihydrochromene-6-carbonitrile](/img/structure/B10782091.png)
![N-[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbonylamino)pentanediamide;2,2,2-trifluoroacetic acid](/img/structure/B10782096.png)
![[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (2S)-3-hydroxy-2-imidazol-1-yl-2-phenylpropanoate](/img/structure/B10782097.png)



![(3R)-3-methyl-4-[4-(4-pyridin-4-ylpiperazin-1-yl)phenoxy]butanoic acid](/img/structure/B10782119.png)